Head-to-Head Cytotoxicity Against Human Leukemia Cell Lines: 3,4,5-Trimethoxyphenyl vs. Unsubstituted Phenyl A-Ring
In a direct head-to-head comparison within the same study, the target compound 2c (CAS 914383-94-1) bearing a 3,4,5-trimethoxyphenyl A-ring was markedly more cytotoxic than its direct analog 2b, which carries an unsubstituted phenyl A-ring but retains the identical 2-naphthyl B-ring. Against REH human acute lymphocytic leukemia cells, 2c exhibited an IC50 of 0.73 ± 0.15 µM vs. 2b IC50 of 2.58 ± 0.58 µM, representing a 3.5-fold improvement. The differentiation was even more pronounced against JURKAT human T-cell leukemia cells: 2c IC50 = 0.50 ± 0.15 µM vs. 2b IC50 = 5.90 ± 2.04 µM, an 11.8-fold enhancement. The unsubstituted parent chalcone 2a was essentially inactive (IC50 > 100 µM) [1].
| Evidence Dimension | Cytotoxicity (IC50) against human leukemia cell lines |
|---|---|
| Target Compound Data | REH IC50 = 0.73 ± 0.15 µM; JURKAT IC50 = 0.50 ± 0.15 µM |
| Comparator Or Baseline | Compound 2b (unsubstituted phenyl A-ring): REH IC50 = 2.58 ± 0.58 µM; JURKAT IC50 = 5.90 ± 2.04 µM. Compound 2a (1,3-diphenyl backbone): IC50 > 100 µM. |
| Quantified Difference | 3.5-fold (REH); 11.8-fold (JURKAT) improvement over 2b; >200-fold over 2a |
| Conditions | 48 h MTT assay; REH and JURKAT human leukemia cell lines; data are averages ± SD of triplicate determinations [1]. |
Why This Matters
The sub-micromolar potency of CAS 914383-94-1 against human leukemia lines, and its 3.5–11.8-fold superiority over the des-methoxy analog 2b, makes it the preferred choice for leukemia-focused drug discovery programs targeting the tubulin-colchicine axis.
- [1] Schmitt F, Draut H, Biersack B, Schobert R. Cytotoxic 3,4,5-trimethoxychalcones as mitotic arresters and cell migration inhibitors. Eur J Med Chem. 2013 Mar 6;63:501-10. DOI: 10.1016/j.ejmech.2013.02.037. View Source
